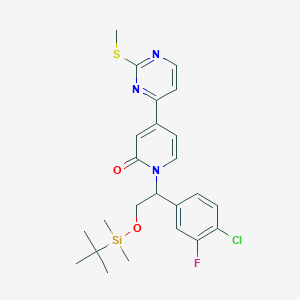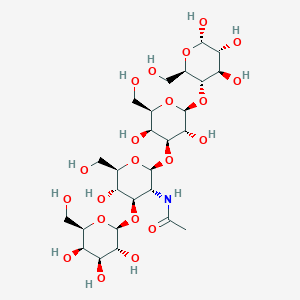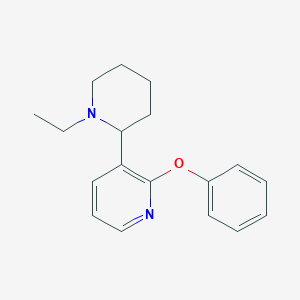
3'-Amino-2',3'-dideoxy-2-fluoroadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine is a synthetic nucleoside analog with significant antiviral properties. It is particularly effective against RNA viruses, including HIV and hepatitis C. The compound’s molecular formula is C10H13FN6O2, and it has a molecular weight of 268.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine typically involves the modification of adenosine through a series of chemical reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and quality. The process includes rigorous purification steps to remove any impurities and achieve the desired level of purity, typically ≥ 99%.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated adenosine derivatives, while substitution reactions can produce a variety of amino-substituted nucleosides.
Scientific Research Applications
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs, particularly for HIV and hepatitis C.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products.
Mechanism of Action
The antiviral activity of 3’-Amino-2’,3’-dideoxy-2-fluoroadenosine is primarily due to its ability to inhibit viral RNA replication. The compound targets reverse transcriptase, an enzyme crucial for the replication of RNA viruses. By incorporating into the viral RNA, it causes premature termination of the RNA chain, thereby preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
- 3’-Amino-2’,3’-dideoxyadenosine
- 2’,3’-Dideoxy-2’-fluoroadenosine
- 3’-Amino-2’,3’-dideoxy-2-chloroadenosine
Uniqueness
3’-Amino-2’,3’-dideoxy-2-fluoroadenosine stands out due to its unique combination of an amino group at the 3’ position and a fluorine atom at the 2’ position. This structural configuration enhances its antiviral properties and makes it more effective in inhibiting viral replication compared to other similar compounds .
Properties
Molecular Formula |
C10H13FN6O2 |
|---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-10-15-8(13)7-9(16-10)17(3-14-7)6-1-4(12)5(2-18)19-6/h3-6,18H,1-2,12H2,(H2,13,15,16)/t4-,5+,6+/m0/s1 |
InChI Key |
SZVPVHHHZBIOFV-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)





![Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)

![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)

![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
